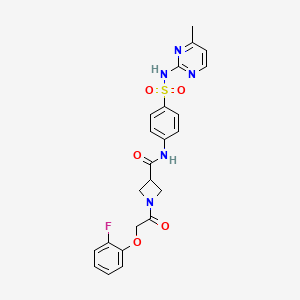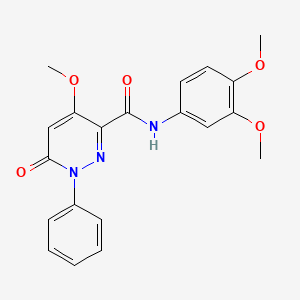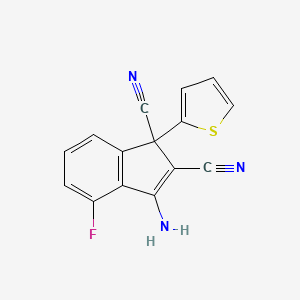![molecular formula C12H12F2O B2987883 [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-06-8](/img/structure/B2987883.png)
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as DFP-18, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is believed to exert its therapeutic effects through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many cancer cells and plays a role in inflammation.
Biochemical and Physiological Effects:
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high stability and solubility in aqueous solutions. However, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol also has some limitations, including its relatively low potency compared to other anti-cancer agents, and its potential for off-target effects on other enzymes involved in inflammation.
Orientations Futures
There are several potential future directions for research on [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogs of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol that could be used as more effective anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its potential for off-target effects on other enzymes. Finally, studies are needed to evaluate the safety and efficacy of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in human clinical trials.
Méthodes De Synthèse
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process involving the reaction of bicyclo[1.1.1]pentane with 2,5-difluorobenzyl bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with methanol. This synthesis method has been optimized to produce high yields of pure [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Applications De Recherche Scientifique
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have potential as a therapeutic agent for various medical conditions. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPPONZYEDOECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/no-structure.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)


![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)